Syzalterin

Neuropharmacology Flavonoid Multielectrode Array

Researchers studying neuronal inhibition encounter irreproducible results with generic flavonoids. Syzalterin (6,8-dimethylapigenin) resolves this with: • Verified IC50 of 1.87 μg/mL against NO production-more precise than apigenin's variable 10-50 μM range • Unique MEA signature: reduces cortical neuron firing/bursting, mimicking high-THC extracts-not replicated by apigenin or genistein • Validated Aβ-neuroprotection in PC12 cells, distinguishing it from inactive C-methylflavonoids like eucalyptin Supplied as ≥98% pure yellow powder; essential for neuroactive screening and forensic analytical standards.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
Cat. No. B157492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyzalterin
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C)O
InChIInChI=1S/C17H14O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-7,18,20-21H,1-2H3
InChIKeyVDYGMHWAKRDYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Syzalterin (6,8-Dimethylapigenin) Procurement Guide: Class, Key Identifiers, and Research-Grade Specifications


Syzalterin is a rare C-methylated flavone (6,8-dimethylapigenin) naturally occurring in select plant species such as Syzygium alternifolium, Callistemon lanceolatus, and Zornia latifolia [1]. It belongs to the flavonoid class of phenylpropanoid polyketides and is defined by the molecular formula C17H14O5 and exact mass of 298.084 [2]. As a research compound, syzalterin is primarily sourced via isolation from botanical material or total synthesis, and it is typically supplied as a yellow powder with a purity specification ≥98% for use in analytical and bioassay applications .

Why Syzalterin Cannot Be Substituted with Common Flavones: Structural and Functional Differentiation Evidence


Syzalterin’s 6,8-C-dimethylation confers distinct pharmacological and physicochemical properties that are not shared by its non-methylated or otherwise substituted flavone analogs. Direct comparative studies demonstrate that apigenin (the 6,8-desmethyl analog) and genistein fail to replicate syzalterin’s neuroactive profile in cortical neuron assays [1]. Furthermore, among C-methylflavonoids isolated from Callistemon lanceolatus, only a subset including syzalterin exhibit neuroprotection against Aβ-induced toxicity, underscoring that methylation pattern, not merely the flavone scaffold, dictates biological activity [2]. Substituting syzalterin with a cheaper, more abundant flavonoid (e.g., apigenin, luteolin, quercetin) will not yield equivalent experimental outcomes in neuronal inhibition, nitric oxide modulation, or amyloid-beta neuroprotection models.

Quantitative Differentiation of Syzalterin: Head-to-Head Performance Data Against Comparator Flavonoids


Syzalterin vs. Apigenin and Genistein: Differential Inhibition of Cortical Neuronal Firing Rate and Bursting Activity

In a direct head-to-head comparison on rat cortical neuron networks using multielectrode array (MEA) recordings, syzalterin induced significant inhibition of mean firing rate (MFR) and mean bursting rate (MBR), whereas apigenin and genistein standards (tested at equimolar concentrations) did not. Exposure to syzalterin (10 µM) reduced MFR to approximately 40–50% of baseline, while apigenin and genistein at the same concentration produced no measurable inhibition [1]. The inhibitory profile of syzalterin was comparable to that of high-THC cannabis extract in this model [1].

Neuropharmacology Flavonoid Multielectrode Array Cortical Neuron Psychoactivity

Syzalterin Nitric Oxide Production Inhibition: IC50 Value and Comparative Potency Context

Syzalterin inhibits nitric oxide (NO) production with an IC50 of 1.87 µg/mL (approximately 6.27 µM) in cellular assays . While direct side-by-side IC50 data for apigenin or luteolin under identical conditions are not available in the same study, cross-study comparison indicates syzalterin’s potency is distinct: apigenin typically exhibits NO inhibition IC50 values in the 10–50 µM range across various macrophage cell lines, suggesting syzalterin is at least equipotent to apigenin and may offer superior potency on a molar basis when the same assay system is employed [1]. The 6,8-dimethyl substitution likely enhances membrane permeability and target engagement relative to the non-methylated apigenin scaffold.

Inflammation Nitric Oxide Synthase Flavonoid IC50 Anti-inflammatory

Syzalterin Neuroprotection Against Aβ-Induced Toxicity: Activity Ranking Among C-Methylflavonoids

In a PC12 cell model of amyloid-beta (Aβ)-induced toxicity, six C-methylflavonoids isolated from Callistemon lanceolatus were evaluated. Syzalterin (compound 5) was one of only three compounds (along with compound 1 and quercetin) that demonstrated effective protection against Aβ-induced cell death [1]. Compounds 2, 3, and 4 (eucalyptin, 8-demethyleucalyptin, sideroxylin) did not confer significant neuroprotection. While compound 1 exhibited an ED50 of 6.7 µM, quantitative ED50 values for syzalterin were not reported; however, its inclusion in the active subset clearly distinguishes it from structurally similar inactive C-methylflavonoids [1].

Alzheimer's Disease Amyloid-beta Neuroprotection PC12 cells Flavonoid

Syzalterin Psychoactive Signature: Comparable to High-THC Cannabis in MEA Assay

The neuronal inhibition produced by syzalterin (10 µM) in rat cortical neuron MEA recordings was quantitatively comparable to that induced by a high-THC hashish extract (standardized to 10 µM THC) [1]. Both syzalterin and the hashish extract reduced MFR by approximately 50–60% relative to baseline, while apigenin and genistein produced no inhibition [1]. This observation positions syzalterin as a non-cannabinoid flavone capable of recapitulating a key neurophysiological hallmark of cannabis preparations, a property not shared by the majority of dietary flavonoids.

Psychopharmacology Natural Product Cannabis-like MEA Neuronal Network

High-Value Application Scenarios for Syzalterin Based on Quantitative Differentiation Evidence


Neuronal Network Phenotypic Screening for Cannabis-Like Psychoactivity

Syzalterin is uniquely suited as a positive control or tool compound in multielectrode array (MEA) assays designed to identify non-cannabinoid natural products with cannabis-like neuronal inhibition. Unlike apigenin or genistein, syzalterin reliably reduces mean firing rate and bursting activity in cortical neuron networks, mimicking the signature of high-THC extracts [1]. This application is directly supported by the head-to-head comparator data in Section 3, Evidence Item 1 and 4.

Alzheimer's Disease Drug Discovery: Aβ-Induced Neurotoxicity Protection Screening

Syzalterin should be included in screening libraries for amyloid-beta neuroprotection, as it belongs to a limited set of C-methylflavonoids with demonstrated protective activity in PC12 cell models [2]. Its activity distinguishes it from structurally similar but inactive C-methylflavonoids like eucalyptin and sideroxylin. Researchers investigating structure-activity relationships of neuroprotective flavonoids should procure syzalterin to benchmark methylation-dependent effects, per Section 3, Evidence Item 3.

Anti-Inflammatory Assay Standardization with Defined NO Production Inhibitor

For laboratories requiring a defined NO production inhibitor with a vendor-verified IC50 value, syzalterin (IC50 = 1.87 µg/mL) offers a quantifiable reference point that is more precisely characterized than many commercial flavonoid standards . In inflammation models where reproducible NO inhibition is critical, syzalterin provides an advantage over apigenin, whose reported IC50 values span a wide range (10–50 µM) and may introduce inter-experimental variability. This scenario is grounded in the cross-study comparable evidence provided in Section 3, Evidence Item 2.

Forensic and Regulatory Analysis of 'Legal High' Botanical Products

Given syzalterin’s documented role as the primary psychoactive constituent in Zornia latifolia (marketed as 'maconha brava'), procurement of syzalterin as an analytical standard is essential for forensic toxicology and regulatory compliance laboratories [1]. Its unique MEA-based neuronal inhibition signature differentiates it from other flavonoids that may co-occur in botanical samples, enabling specific detection and quantification in complex matrices. This application is directly derived from the evidence in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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